Cosyntropin acetate

描述

Definition and Analogous Nature as an ACTH(1-24) Peptide

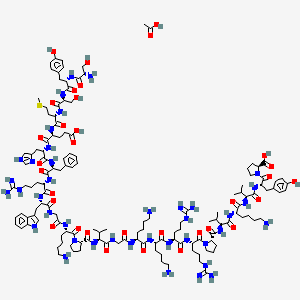

Tetracosactrin acetate (B1210297) is a synthetic analogue of the first 24 amino acids of the naturally occurring adrenocorticotropic hormone (ACTH). bachem.com Also known as cosyntropin, it is a long-chain polypeptide that mimics the biological activity of endogenous ACTH. bachem.commedsinfo.com.au Specifically, it corresponds to the N-terminal 24-amino acid sequence of human ACTH, which is consistent across various species and contains the full biological activity of the parent hormone. drugcentral.orgnih.govdrugbank.com This sequence is Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro. medsinfo.com.au The acetate salt form of tetracosactide is what is referred to as Tetracosactrin acetate. medchemexpress.com

The primary function of Tetracosactrin acetate is to stimulate the adrenal cortex to produce and release corticosteroids, such as cortisol, as well as mineralocorticoids and, to a lesser degree, androgens. bachem.commedsinfo.com.au It achieves this by binding to melanocortin-2 receptors (MC2R) on the surface of adrenocortical cells. bachem.com This binding action initiates a signaling cascade that leads to the synthesis and release of these adrenal hormones. bachem.com

Historical Trajectory of Synthesis and Development as a Research Compound

The development of a synthetic version of ACTH was a significant advancement, offering a preparation with a consistent composition that could be dosed by weight, unlike the variable preparations extracted from animal sources. medsinfo.com.au Tetracosactide was the first corticotrophic preparation to be produced entirely by synthesis. medsinfo.com.au In the United States, a brand of tetracosactide was approved by the FDA in 1970 for diagnostic purposes. wikipedia.org

The synthesis of tetracosactide has been approached through various methods, including full liquid-phase synthesis and solid-phase peptide synthesis techniques. google.com Research has also focused on developing different formulations to modify the release profile of the compound. For instance, adsorbing tetracosactide onto a zinc phosphate (B84403) complex allows for a sustained release from the injection site. pharmacompass.comchemicalbook.com More recent research has explored non-invasive delivery methods, such as a nasal spray formulation containing chitosan (B1678972) to enhance absorption. nih.govwhiterose.ac.uk

属性

IUPAC Name |

acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H210N40O31S.C2H4O2/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79;1-2(3)4/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151);1H3,(H,3,4)/t86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,110-,111-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSGCNRPXJYVQS-GLMYKROOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C138H214N40O33S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2993.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60189-34-6 | |

| Record name | alpha1-24-Corticotropin acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Receptor Pharmacology of Tetracosactrin Acetate

Melanocortin Receptor (MCR) Binding Kinetics and Affinity

Tetracosactrin acetate (B1210297) demonstrates a distinct binding profile for various subtypes of melanocortin receptors, with a notable specificity and agonist activity at key MCRs involved in endocrine and metabolic regulation.

Specificity for Melanocortin-2 Receptor (MC2R)

Tetracosactrin acetate exhibits a high degree of specificity for the melanocortin-2 receptor (MC2R), which is primarily expressed in the adrenal cortex. drugbank.comwikipedia.org Among the endogenous melanocortin peptides, ACTH is the only one that binds to MC2R, and tetracosactrin, comprising the first 24 amino acids of ACTH, retains this selective binding property. wikipedia.orgnih.gov This specificity is critical for its primary physiological function, the stimulation of corticosteroid synthesis and release from the adrenal glands. drugbank.com The interaction between tetracosactrin acetate and MC2R is a prerequisite for the initiation of the downstream signaling cascade responsible for steroidogenesis. While the high specificity is well-established, detailed quantitative data on the binding affinity (Kd or Ki) of tetracosactrin acetate specifically for MC2R remains a subject of ongoing research to fully elucidate the precise binding kinetics.

Agonist Activity at Melanocortin-4 Receptor (MC4R)

In addition to its primary action at MC2R, tetracosactrin acetate also functions as a potent agonist at the melanocortin-4 receptor (MC4R). frontiersin.org The MC4R is predominantly found in the central nervous system and plays a crucial role in regulating energy homeostasis, appetite, and metabolism. The agonist activity of tetracosactrin acetate at MC4R suggests its potential involvement in metabolic regulation, independent of its effects on the adrenal cortex. Research has demonstrated that ACTH(1-24), the active component of tetracosactrin acetate, effectively binds to and activates MC4R.

Evaluation of EC50 Values for Receptor Activation

| Compound | Receptor | Parameter | Value |

| Tetracosactrin Acetate | Human MC4R | EC50 (Agonist Activity) | 0.65 nM |

| ACTH(1-24) | MC4R | IC50 (Binding Affinity) | 123.03 ± 31.15 nM frontiersin.org |

| ACTH(1-24) | MC4R (with MRAP2a) | EC50 (cAMP Production) | 0.973 nM nih.gov |

G-Protein Coupled Receptor (GPCR) Signaling Transduction

The binding of tetracosactrin acetate to its target MCRs initiates a cascade of intracellular events characteristic of GPCR signaling, leading to the modulation of cellular function.

Activation of Adenylate Cyclase

Upon binding of tetracosactrin acetate to MC2R and MC4R, a conformational change is induced in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein. drugbank.comwikipedia.org This activated Gs protein, in turn, stimulates the membrane-bound enzyme adenylate cyclase. drugbank.comwikipedia.org The activation of adenylate cyclase is a pivotal step in the signal transduction pathway, as it is responsible for the conversion of adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP).

Intracellular Cyclic AMP (cAMP) Production Modulation

The activation of adenylate cyclase by the tetracosactrin acetate-receptor complex leads to a significant increase in the intracellular concentration of cAMP. drugbank.comwikipedia.org This elevation in cAMP levels serves as a crucial intracellular signal that propagates the hormonal message. In the adrenal cortex, the increased cAMP activates protein kinase A (PKA), which then phosphorylates various downstream target proteins involved in the steroidogenic pathway. This ultimately results in the increased synthesis and secretion of corticosteroids such as cortisol. Similarly, at the MC4R, the rise in intracellular cAMP mediates the physiological responses associated with the activation of this receptor, including effects on energy balance and appetite. Studies have demonstrated a dose-dependent increase in cAMP production in response to ACTH(1-24) at both MC2R and MC4R, confirming the direct link between receptor activation and the modulation of this key second messenger. researchgate.nettandfonline.com

Protein Kinase A (PKA) Pathway Activation

Tetracosactrin acetate, a synthetic analogue of adrenocorticotropic hormone (ACTH), exerts its primary physiological effects through the activation of the Protein Kinase A (PKA) signaling pathway. nih.govfrontiersin.org This pathway is a crucial intracellular cascade that translates the extracellular signal of Tetracosactrin acetate binding to its receptor into a cellular response, predominantly the stimulation of steroidogenesis. frontiersin.orgnih.gov The activation of the PKA pathway is a multi-step process initiated at the cell membrane and culminating in the phosphorylation of various downstream target proteins that regulate gene expression and cellular function.

The binding of Tetracosactrin acetate to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR), on the surface of adrenocortical cells triggers a conformational change in the receptor. frontiersin.orggenome.jp This change facilitates the activation of a stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase. genome.jp Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP levels. genome.jp This rise in cAMP is the pivotal event that directly initiates the activation of PKA. frontiersin.org

PKA, in its inactive state, exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. researchgate.net The regulatory subunits function to inhibit the kinase activity of the catalytic subunits. researchgate.net The activation of PKA occurs when four molecules of cAMP bind to the two regulatory subunits, causing a conformational change that leads to the dissociation of the catalytic subunits. researchgate.net These freed catalytic subunits are then active and can phosphorylate specific serine and threonine residues on a multitude of target proteins, thereby modulating their activity and initiating a cascade of cellular events. researchgate.net

The activation of the PKA pathway by Tetracosactrin acetate is a tightly regulated process. The intracellular concentration of cAMP is controlled by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). oup.com This ensures a transient and localized signaling response. Furthermore, the specificity of PKA signaling is achieved through the compartmentalization of the PKA holoenzyme by A-kinase anchoring proteins (AKAPs), which tether PKA to specific subcellular locations, placing it in proximity to its substrates. genome.jp

Key Proteins in the PKA Pathway Activated by Tetracosactrin Acetate

The following table summarizes the key proteins involved in the PKA signaling cascade initiated by Tetracosactrin acetate.

| Protein | Abbreviation | Function |

| Melanocortin 2 Receptor | MC2R | A G protein-coupled receptor that binds Tetracosactrin acetate. frontiersin.org |

| Gs protein (alpha subunit) | Gαs | A stimulatory G protein that activates adenylyl cyclase upon MC2R activation. genome.jp |

| Adenylyl Cyclase | AC | An enzyme that catalyzes the conversion of ATP to cAMP. genome.jp |

| Cyclic Adenosine Monophosphate | cAMP | A second messenger that allosterically activates Protein Kinase A. genome.jp |

| Protein Kinase A | PKA | A serine/threonine kinase that phosphorylates downstream target proteins. researchgate.net |

| PKA Regulatory Subunit | PKA-R | Inhibits the catalytic subunit in the inactive PKA holoenzyme; binds cAMP. researchgate.net |

| PKA Catalytic Subunit | PKA-C | The active enzyme that phosphorylates substrate proteins. researchgate.net |

| Phosphodiesterase | PDE | Enzymes that degrade cAMP, terminating the signal. oup.com |

| A-Kinase Anchoring Protein | AKAP | Scaffolding proteins that localize PKA to specific subcellular compartments. genome.jp |

Downstream Effects of PKA Activation

The primary and most well-characterized downstream effect of PKA activation by Tetracosactrin acetate in adrenocortical cells is the stimulation of steroidogenesis, the process of synthesizing steroid hormones such as cortisol from cholesterol. frontiersin.orgnih.gov This is achieved through the PKA-mediated regulation of key proteins and genes involved in this metabolic pathway.

One of the critical downstream targets of PKA is the cAMP response element-binding protein (CREB) . nih.govnih.gov Upon phosphorylation by the active PKA catalytic subunit, CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes. nih.gov This binding event recruits co-activators and initiates the transcription of genes encoding proteins essential for steroidogenesis. oup.com

A key gene transcriptionally upregulated by the PKA-CREB pathway is the Steroidogenic Acute Regulatory (StAR) protein . nih.govnih.gov StAR facilitates the rate-limiting step in steroidogenesis, which is the transport of cholesterol from the outer to the inner mitochondrial membrane, where the first enzymatic conversion in the steroidogenic pathway occurs. nih.govnih.gov

Furthermore, PKA activation leads to the increased expression of several steroidogenic enzymes , including:

CYP11A1 (P450scc) : The cholesterol side-chain cleavage enzyme that converts cholesterol to pregnenolone (B344588). nih.govmednexus.org

HSD3B2 (3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase) : An enzyme involved in the conversion of pregnenolone to progesterone. nih.govscienceopen.comoup.com

The coordinated upregulation of StAR and these steroidogenic enzymes, driven by the PKA signaling cascade, results in a significant increase in the synthesis and secretion of steroid hormones.

Research Findings on PKA Pathway Activation by Tetracosactrin Acetate

Numerous studies have elucidated the critical role of the PKA pathway in mediating the effects of Tetracosactrin acetate. Research has demonstrated that the administration of Tetracosactrin leads to a rapid and transient increase in intracellular cAMP levels in adrenocortical cells, consistent with the activation of adenylyl cyclase. frontiersin.org Subsequent studies have confirmed the phosphorylation and activation of PKA in response to Tetracosactrin stimulation.

Experimental evidence has firmly established the link between PKA activation and the induction of steroidogenic gene expression. For instance, studies have shown that inhibiting PKA activity blocks the Tetracosactrin-induced expression of StAR, CYP11A1, and HSD3B2, thereby preventing the steroidogenic response. nih.govnih.gov Conversely, the use of cAMP analogs that directly activate PKA can mimic the effects of Tetracosactrin on steroidogenesis. nih.gov

The following table summarizes some of the key research findings on the effects of Tetracosactrin acetate on the PKA pathway and steroidogenesis.

| Research Finding | Method | Outcome | Reference |

| Tetracosactide administration leads to increased cortisol production. | In vivo studies in humans | Demonstrates the overall physiological effect of the drug. | nih.govnih.gov |

| ACTH (and by extension, Tetracosactrin) stimulation increases the expression of the StAR gene. | In vitro cell culture (adrenal cells) | Highlights a key molecular target for PKA signaling. | frontiersin.orgnih.gov |

| PKA-dependent phosphorylation of CREB is a crucial step in ACTH-induced steroidogenesis. | In vitro studies using adrenal cell lines | Elucidates the transcriptional regulation mechanism. | nih.govnih.gov |

| Inhibition of PKA blocks ACTH-stimulated expression of CYP11A1 and HSD3B2. | Molecular biology techniques in cell culture | Confirms the essential role of PKA in the expression of steroidogenic enzymes. | nih.govnih.gov |

Biochemical and Cellular Mechanisms of Action

Adrenocortical Steroidogenesis Regulation

Tetracosactrin acetate's principal function is the stimulation of the adrenal cortex to synthesize and secrete corticosteroids, including glucocorticoids, and to a lesser extent, mineralocorticoids and androgens. bachem.comtaylorandfrancis.com This process is initiated by the binding of tetracosactrin acetate (B1210297) to the melanocortin-2 receptor (MC2R) on the surface of adrenocortical cells. bachem.com This interaction triggers a signaling cascade that activates adenylate cyclase, leading to a rise in intracellular cyclic AMP (cAMP). bachem.com The increased cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various proteins, ultimately culminating in the synthesis and release of adrenal steroids. bachem.comfrontiersin.org

The synthesis of cortisol, the primary human glucocorticoid, is a multi-step process that begins with cholesterol. nih.govreactome.org Tetracosactrin acetate significantly upregulates this pathway. Following the conversion of cholesterol to pregnenolone (B344588), a series of enzymatic reactions occur. Pregnenolone is converted to 17α-hydroxyprogesterone, which is then hydroxylated by CYP21A2 to form 11-deoxycortisol. reactome.org The final step involves the conversion of 11-deoxycortisol to cortisol by the enzyme CYP11B1. reactome.org Tetracosactrin acetate stimulates the secretion of both cortisol and its precursor, 11-deoxycorticosterone. medchemexpress.com The regulation of glucocorticoid production is a critical component of the body's response to stress and is essential for maintaining metabolic homeostasis. nih.gov

While the primary effect of tetracosactrin acetate is on glucocorticoid synthesis, it also influences the production of mineralocorticoids and androgens. bachem.com At physiological concentrations, its effect on aldosterone (B195564), the main mineralocorticoid, is minimal. taylorandfrancis.com However, it does stimulate the "mineralocorticoid pathway of the zona fasciculata," leading to the production of corticosterone (B1669441) and deoxycorticosterone (DOC) under ACTH control. nih.gov

The adrenal cortex, specifically the zona reticularis, is also a source of androgens, such as dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form (DHEA-S). nih.gov Tetracosactrin acetate has a much lesser effect on the production of these adrenal androgens compared to its potent stimulation of glucocorticoids. taylorandfrancis.com

| Steroid Class | Primary Hormone | Effect of Tetracosactrin Acetate |

|---|---|---|

| Glucocorticoids | Cortisol | Strongly Stimulated |

| Mineralocorticoids | Aldosterone | Minimal Effect at Physiological Concentrations |

| Androgens | DHEA, DHEA-S | Weakly Stimulated |

The conversion of cholesterol to pregnenolone is the initial and rate-limiting step in the synthesis of all steroid hormones. reactome.orgnih.gov This critical reaction is catalyzed by the enzyme cytochrome P450 side-chain cleavage enzyme (P450scc, also known as CYP11A1), located in the inner mitochondrial membrane. nih.govnih.gov Tetracosactrin acetate plays a crucial role in stimulating this process. nih.gov The mechanism involves increasing the transport of cholesterol from cellular stores to the mitochondria. reactome.org This transport is a key regulatory point in steroidogenesis. reactome.org Once inside the mitochondria, cholesterol is converted to pregnenolone through a series of three reactions all catalyzed by CYP11A1: 20α-hydroxylation, 22-hydroxylation, and the cleavage of the bond between carbons 20 and 22. nih.gov

Enzymatic Modulation in Adrenal Steroidogenic Pathways

The synthesis of adrenal steroids involves a series of enzymatic reactions, and tetracosactrin acetate modulates the activity of several key enzymes in these pathways. The ACTH/cAMP signaling cascade, initiated by tetracosactrin acetate, regulates the expression of genes that encode for steroidogenic enzymes. frontiersin.org This transcriptional control ensures a coordinated increase in the capacity of the adrenal cortex to produce steroid hormones in response to stimulation.

Key enzymes in the steroidogenic pathway that are influenced by tetracosactrin acetate include:

CYP11A1 (P450scc): Catalyzes the conversion of cholesterol to pregnenolone. nih.gov

3β-hydroxysteroid dehydrogenase (3β-HSD): Involved in the conversion of Δ5 steroids to Δ4 steroids, a necessary step in the synthesis of glucocorticoids, mineralocorticoids, and androgens. nih.gov

CYP17A1 (17α-hydroxylase/17,20-lyase): Directs pregnenolone towards the synthesis of glucocorticoids and androgens. nih.gov

CYP21A2 (21-hydroxylase): Essential for the synthesis of both cortisol and aldosterone. nih.gov

CYP11B1 (11β-hydroxylase): Catalyzes the final step in cortisol synthesis. nih.govnih.gov

CYP11B2 (aldosterone synthase): Responsible for the final steps of aldosterone synthesis. nih.gov

| Enzyme | Function | Pathway(s) |

|---|---|---|

| CYP11A1 (P450scc) | Converts cholesterol to pregnenolone | All adrenal steroids |

| 3β-HSD | Converts Δ5 to Δ4 steroids | Glucocorticoids, Mineralocorticoids, Androgens |

| CYP17A1 | 17α-hydroxylation and 17,20-lyase activity | Glucocorticoids, Androgens |

| CYP21A2 | 21-hydroxylation | Glucocorticoids, Mineralocorticoids |

| CYP11B1 | 11β-hydroxylation (cortisol synthesis) | Glucocorticoids |

| CYP11B2 | Aldosterone synthesis | Mineralocorticoids |

Preclinical Investigations of Tetracosactrin Acetate Activities in Animal Models

Anti-inflammatory Properties and Mechanisms

Preclinical research has demonstrated that tetracosactrin acetate (B1210297) possesses potent anti-inflammatory effects, mediated through several distinct cellular and molecular pathways. These actions are attributed to its interaction with melanocortin receptors (MCRs) found on various immune and non-immune cells. nih.govnih.gov

Myeloperoxidase (MPO) is an enzyme predominantly found in neutrophils, and its activity in tissues is a key indicator of neutrophil infiltration during inflammation. In a rabbit model of spinal cord ischemia-reperfusion injury, administration of tetracosactide resulted in a significant decline in tissue MPO levels. This reduction in MPO activity points to a decrease in the accumulation of neutrophils at the site of injury, thereby substantiating the anti-inflammatory action of tetracosactrin acetate.

Table 1: Effect of Tetracosactide on Myeloperoxidase (MPO) Activity in a Rabbit Model of Spinal Cord Ischemia-Reperfusion Injury

| Group | Outcome | Statistical Significance |

|---|---|---|

| Ischemia-Reperfusion | Increment in tissue MPO levels | p < 0.001 |

This table illustrates the significant reduction in a key inflammatory marker following treatment.

The specific pro-inflammatory factors reduced by tetracosactrin acetate include:

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-1alpha (IL-1α)

Interleukin-1beta (IL-1β)

Interleukin-6 (IL-6) frontiersin.org

By suppressing these critical mediators, tetracosactrin acetate can effectively mitigate the intensity of the inflammatory response in animal models.

A crucial mechanism underlying the anti-inflammatory action of tetracosactrin acetate is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.org NF-κB is a primary transcription factor that acts as a central switch for inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. nih.gov

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. nih.govresearchgate.net Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate into the nucleus and initiate gene transcription. nih.govresearchgate.net Tetracosactrin acetate, through its binding to melanocortin receptors (such as MC3R) on immune cells, can block the phosphorylation of IκBα. nih.govfrontiersin.org This action prevents the release and nuclear translocation of NF-κB, effectively shutting down the transcription of a wide array of inflammatory molecules. nih.govnih.gov

Table 2: Mechanism of NF-κB Inhibition by Tetracosactrin Acetate

| Step | Standard Inflammatory Response | Effect of Tetracosactrin Acetate |

|---|---|---|

| 1. Stimulus | Pro-inflammatory signal received | Melanocortin Receptor (MCR) activation |

| 2. IκBα Status | Phosphorylated and degraded | Phosphorylation is blocked |

| 3. NF-κB Status | Released from IκBα | Remains bound to IκBα in the cytoplasm |

| 4. Translocation | Moves into the nucleus | Nuclear translocation is inhibited |

| 5. Outcome | Transcription of pro-inflammatory genes | Inflammation is suppressed |

This table details the step-by-step molecular process by which tetracosactrin acetate exerts its anti-inflammatory effects via the NF-κB pathway.

No preclinical data is available in the provided search results to support this section.

Antioxidant Efficacy and Oxidative Stress Mitigation

Beyond its anti-inflammatory capabilities, tetracosactrin acetate has demonstrated significant antioxidant effects in preclinical models. It helps to mitigate the cellular damage caused by oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.

Catalase is a vital endogenous antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, thus protecting cells from oxidative damage. In a rabbit model of spinal cord ischemia-reperfusion, a condition associated with significant oxidative stress, the administration of tetracosactide led to a marked increase in both serum and tissue levels of catalase. This enhancement of catalase activity demonstrates a direct antioxidant mechanism of tetracosactrin acetate, bolstering the cellular defense against harmful reactive oxygen species.

Table 3: Effect of Tetracosactide on Catalase (CAT) Levels in a Rabbit Model of Spinal Cord Ischemia-Reperfusion Injury

| Biomarker | Ischemia-Reperfusion Group | Tetracosactide Treatment Group | Statistical Significance |

|---|---|---|---|

| Serum Catalase Levels | Diminished | Expanded | p < 0.001 |

This table summarizes the restorative effect of tetracosactide on a key antioxidant enzyme.

Reduction of Xanthine (B1682287) Oxidase (XO) Activity

Studies in animal models have demonstrated the potential of tetracosactrin acetate to mitigate oxidative stress by influencing key enzymatic pathways. In a rabbit model of spinal cord ischemia-reperfusion (I/R) injury, a significant increase in xanthine oxidase (XO) activity was observed in the ischemia group compared to controls. nih.gov Xanthine oxidase is a critical source of reactive oxygen species (ROS), which contribute to cellular damage, particularly in inflammatory conditions and I/R injury. nih.govfrontiersin.org The administration of tetracosactrin acetate led to a statistically significant decline in tissue xanthine oxidase action (p < 0.001), highlighting its capacity to modulate this source of oxidative stress. nih.gov This reduction in XO activity suggests a protective mechanism against the harmful effects of ROS generation during reperfusion. nih.govnih.gov

Decrease in Malondialdehyde (MDA) Levels

Malondialdehyde (MDA) is a well-established marker of lipid peroxidation and oxidative stress. nih.gov Following ischemia-reperfusion injury in rabbits, tissue MDA levels were found to be critically increased (p < 0.001), indicating significant oxidative damage to cellular membranes. nih.gov Treatment with tetracosactrin acetate effectively countered this effect. The study reported a statistically significant difference in MDA levels between the group receiving the compound and the ischemia group (p = 0.003). nih.gov This demonstrates that tetracosactrin acetate protects the spinal cord from lipid peroxidation by reducing the elevated MDA levels that result from I/R injury. nih.gov

Neuroprotective Effects in Ischemia-Reperfusion (I/R) Injury Models

Tetracosactrin acetate has shown significant neuroprotective activity in preclinical models of ischemia-reperfusion (I/R) injury, a condition that can lead to severe neurological deficits. nih.govnih.gov Animal studies provide evidence that its intervention can preserve the structural integrity of the spinal cord, reduce programmed cell death, and lead to better functional outcomes. nih.gov

Preservation of Spinal Cord Morphology and Ultrastructure

The neuroprotective effects of tetracosactrin acetate extend to the preservation of the physical structure of the central nervous system tissue following ischemic insults. In a rabbit model, I/R injury caused notable damage to the spinal cord's morphology and ultrastructure. However, histopathological and ultrastructural assessments revealed that treatment with tetracosactrin acetate resulted in significantly enhanced outcomes. nih.gov The compound led to improved histopathological scores (p < 0.001) and better ultra-structural scores (p = 0.008) when compared to the untreated ischemia group. nih.gov This indicates a capacity to protect the cellular and subcellular architecture of the spinal cord from the destructive cascade initiated by ischemia and reperfusion. nih.govnih.gov

Attenuation of Caspase-3 Activity and Apoptosis

Apoptosis, or programmed cell death, is a key contributor to neuronal loss following I/R injury. nih.gov Caspase-3 is a critical executioner enzyme in the apoptotic pathway. mpbio.com Research in a rabbit model of spinal cord I/R injury showed a significant increase in caspase-3 activity after the ischemic event (p < 0.001). nih.gov The administration of tetracosactrin acetate effectively counteracted this pro-apoptotic signal, leading to a significant decline in caspase-3 activity (p < 0.001). nih.gov This finding suggests that the neuroprotective action of tetracosactrin acetate is mediated, at least in part, by its ability to inhibit the apoptotic cascade, thereby preventing neuronal death. nih.gov

Improvement in Neurological Functional Scores

The ultimate goal of neuroprotective strategies is the preservation of neurological function. In an animal model of spinal cord I/R, neurological assessment was conducted using the Tarlov scoring system, a method for evaluating hind limb motor function. nih.govnih.gov Following the injury, animals in the untreated ischemia group exhibited severe neurological deficits. nih.gov In contrast, the group treated with tetracosactrin acetate showed significantly enhanced results in the Tarlov scores (p < 0.001). nih.gov This improvement in functional scores provides strong evidence that the biochemical and cellular protection afforded by the compound translates into meaningful preservation of neurological function in animal models. nih.gov

The table below summarizes the statistical findings from the preclinical animal study on tetracosactrin acetate in ischemia-reperfusion injury. nih.gov

| Parameter | Effect of Ischemia-Reperfusion | Effect of Tetracosactrin Acetate Treatment | p-value (Treatment vs. Ischemia) |

| Xanthine Oxidase (XO) Activity | Increased | Decreased | < 0.001 |

| Malondialdehyde (MDA) Levels | Increased | Decreased | 0.003 |

| Histopathological Scores | Worsened | Improved | < 0.001 |

| Ultrastructural Score | Worsened | Improved | 0.008 |

| Caspase-3 Activity | Increased | Decreased | < 0.001 |

| Tarlov Neurological Scores | Worsened | Improved | < 0.001 |

Influence on Trophic Processes and Synaptic Plasticity in the Central Nervous System

Beyond its immediate protective effects against oxidative stress and apoptosis, tetracosactrin acetate is recognized for its neurotrophic activity. nih.gov Neurotrophic factors are essential for the survival, development, and function of neurons. While the specific mechanisms are still under investigation, the neurotrophic properties of tetracosactrin acetate are thought to contribute to its therapeutic potential in the central nervous system. This activity may support neuronal resilience and repair processes. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. nih.gov Proteins such as Neurogranin and Synaptosomal-associated protein 25 (SNAP-25) are crucial for these processes. nih.gov The neurotrophic support provided by compounds like tetracosactrin acetate could potentially influence the molecular environment that enables synaptic plasticity, although direct preclinical evidence detailing this specific link is an area for further research.

Studies on Adrenocortical Function in Diverse Animal Species

Preclinical investigations in various animal models have been instrumental in elucidating the adrenocortical stimulant properties of tetracosactrin acetate. These studies provide a foundational understanding of its mechanism of action on the adrenal cortex across different species.

Evaluation of Cortisol and Adrenal Hormone Responses

Tetracosactrin acetate consistently elicits a robust and predictable increase in plasma and serum cortisol concentrations in a range of animal species. This response is a direct consequence of its action as a synthetic analogue of adrenocorticotropic hormone (ACTH), stimulating the adrenal cortex to synthesize and release glucocorticoids.

In bovine studies, the administration of a long-acting tetracosactide acetate preparation to beef cows resulted in a significant increase in plasma cortisol concentrations within 30 minutes, with elevated levels maintained for approximately 10 hours. nih.gov Similarly, dairy cows treated with the compound showed a significant rise in both plasma and skim milk cortisol concentrations. nih.gov A strong positive correlation was observed between plasma and skim milk cortisol levels, suggesting that milk can be a useful, non-invasive medium for monitoring adrenocortical function in response to ACTH stimulation. nih.gov

Studies in canines have also been conducted to evaluate the cortisol response to tetracosactrin. Following administration, cortisol concentrations are significantly elevated compared to baseline values. dechra.co.uk Research using a depot formulation of tetracosactide in healthy dogs and those with suspected adrenal disorders showed that peak median serum cortisol concentrations were reached after 3 hours in healthy dogs and after 4 hours in dogs suspected of having hyperadrenocorticism. nih.gov By 24 hours post-administration, plasma cortisol concentrations returned to baseline levels in all groups. nih.gov

In feline models, intravenous administration of tetracosactrin to overweight cats was investigated to rule out hyperadrenocorticism. up.ac.za The studies demonstrated a clear dose-dependent duration of action, with a higher dose resulting in a more prolonged elevation of serum cortisol, although the peak concentrations were not significantly different between the tested doses. up.ac.za

| Animal Species | Key Findings | Time to Peak Cortisol Concentration | Duration of Elevated Cortisol |

|---|---|---|---|

| Bovine (Cows) | Significant increase in plasma and milk cortisol. Strong correlation between plasma and milk levels. nih.gov | From 30 minutes post-injection. nih.gov | Approximately 10 hours. nih.gov |

| Canine (Dogs) | Significant elevation in serum cortisol. dechra.co.uknih.gov | 1 to 4 hours, depending on health status. nih.gov | Returned to baseline by 24 hours. nih.gov |

| Feline (Cats) | Dose-dependent duration of cortisol elevation. up.ac.za | 60 to 120 minutes, depending on the dose. up.ac.za | Prolonged response with a higher dose. up.ac.za |

Assessment of Adrenal Gland Hypertrophy and Hyperplasia

Chronic or repeated stimulation of the adrenal cortex by ACTH is known to induce morphological changes, specifically hypertrophy (an increase in cell size) and hyperplasia (an increase in cell number). frontiersin.org Animal models have been critical in demonstrating this effect. In rats, chronic administration of exogenous ACTH leads to both hyperplasia and hypertrophy, particularly in the zona fasciculata of the adrenal cortex, resulting in a significant increase in total adrenal mass. frontiersin.orgturkjps.org

Conversely, conditions that lead to low levels of ACTH, such as hypophysectomy or treatment with glucocorticoids like dexamethasone (B1670325), result in adrenal atrophy. frontiersin.org Mouse models of congenital adrenal hyperplasia (CAH), a condition characterized by inefficient cortisol production and consequently elevated ACTH levels, consistently show marked hyperplasia of the adrenal cortex. mdpi.com These findings from various animal models underscore the trophic role of ACTH signaling in maintaining the structural integrity and size of the adrenal gland. frontiersin.orgnih.gov Therefore, prolonged exposure to tetracosactrin acetate, as a potent ACTH analogue, is expected to produce similar hypertrophic and hyperplastic effects on the adrenal glands in preclinical animal models.

Investigations into Exosomal and microRNA (miRNA) Content Modulation

Recent preclinical research has begun to explore the downstream effects of stress signaling, which can be initiated by ACTH analogues like tetracosactrin acetate, on intercellular communication molecules such as exosomes and their microRNA (miRNA) cargo.

Stress-Dependent Regulation of Milk Exosomes and miRNA

Exosomes are small extracellular vesicles that contain a variety of bioactive molecules, including proteins, lipids, and nucleic acids like miRNA. mdpi.com They are found in bodily fluids, including milk, and play a role in cell-to-cell communication. mdpi.commdpi.com The miRNA content of these exosomes is not static and can be influenced by the physiological state of the individual, including stress levels.

Studies in animal models and humans have shown that maternal stress can alter the composition of breast milk, including the regulatory cargo of milk-derived exosomes. biorxiv.orgnih.gov These milk exosomes and their encapsulated miRNAs are notably resistant to degradation in the gastrointestinal tract and can be absorbed by the offspring, potentially influencing gene regulation and neurodevelopment. biorxiv.orgnih.gov For example, research has demonstrated that maternal stress is associated with differential detection and expression of breast milk-derived exosomal miRNAs. nih.gov This suggests that the physiological stress response elicited by tetracosactrin acetate could modulate the exosomal miRNA profile in the milk of lactating animals, providing a potential mechanism for the transmission of stress-related signals from mother to offspring.

Functional Enrichment Analysis of miRNA Target Genes (e.g., Glucocorticoid Receptor Signaling, Neurotrophic Factor Mediated TRK Receptor Signaling, RAS Superfamily)

The miRNAs modulated by stress hormones, such as the glucocorticoids released following tetracosactrin acetate stimulation, can target a wide array of messenger RNAs (mRNAs), thereby regulating various signaling pathways. Functional enrichment analysis of the target genes of these miRNAs provides insight into the broader biological processes affected.

Glucocorticoid Receptor Signaling: Glucocorticoids mediate their effects by binding to the glucocorticoid receptor (GR), a transcription factor that regulates numerous genes. nih.gov Research has shown that glucocorticoids can alter the expression of specific miRNAs, and these miRNAs can, in turn, target the GR itself or other components of its signaling pathway. nih.govulster.ac.uk For instance, miR-433 has been shown to target the GR and regulate the sensitivity of cells to glucocorticoids. nih.gov This creates complex feedback loops where tetracosactrin-induced glucocorticoid release can trigger changes in miRNA expression that subsequently modulate the cellular response to those same glucocorticoids.

Neurotrophic Factor Mediated TRK Receptor Signaling: Neurotrophins and their corresponding Tropomyosin receptor kinase (TRK) receptors are crucial for neuronal survival, differentiation, and plasticity. nih.gov There is a significant interplay between miRNAs and this signaling pathway. nih.gov For example, studies have identified that specific miRNAs, such as miR-9, miR-125a, and miR-125b, can target the truncated isoform of the TRK C receptor (trkC), playing a role in controlling cell proliferation in neuronal cell lines. nih.gov Allele variants in miRNA target sites within the neurotrophin-3 receptor gene (NTRK3) have been implicated as susceptibility factors for anxiety disorders, highlighting the importance of miRNA-mediated regulation of this pathway. upf.edu

RAS Superfamily: The RAS superfamily of small GTPases is involved in regulating cell signaling pathways that control processes such as cell proliferation, differentiation, and survival. While direct links between tetracosactrin acetate and miRNA regulation of the RAS superfamily are still being elucidated, the interconnectedness of these major signaling pathways is well-established. Pathways known to be regulated by stress-responsive miRNAs, such as the PI3K/Akt signaling pathway, are closely linked with RAS signaling. nih.gov Functional analysis of miRNA target genes often reveals enrichment in pathways that are either upstream or downstream of RAS, suggesting an indirect regulatory influence. researchgate.net

Synthesis and Advanced Analytical Characterization of Tetracosactrin Acetate

Methodologies for Peptide Synthesis

The synthesis of a 24-amino acid peptide like tetracosactrin is a complex undertaking that can be approached through several methodologies. Historically, liquid-phase synthesis was employed, but solid-phase peptide synthesis (SPPS) has become the predominant method due to its efficiency. google.comluxembourg-bio.com

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, offers significant advantages over solution-phase synthesis by anchoring the growing peptide chain to an insoluble polymer support. luxembourg-bio.commdpi.orgamericanpeptidesociety.org This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing, eliminating the need for crystallization of intermediates. mdpi.orgamericanpeptidesociety.org

The general strategy for SPPS involves the sequential addition of protected amino acids to a peptide chain covalently attached to a solid resin. thieme-connect.de The process consists of repetitive cycles of Nα-deprotection and coupling of the next protected amino acid. thieme-connect.de For tetracosactrin synthesis, a common approach involves a fragment-based strategy on a solid support. For instance, a sequence can be constructed by first synthesizing a polypeptide fragment on a solid-phase carrier, then coupling it with a second, separately synthesized polypeptide. google.com The most widely used chemistry for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. luxembourg-bio.com

Key steps in the SPPS of tetracosactrin include:

Resin Selection: The choice of resin is crucial for a successful synthesis. Polystyrene resins modified with polyethylene glycol (PEG) are often used to enhance solvation and allow for rapid and complete reactions. luxembourg-bio.comthieme-connect.de

Coupling: The first amino acid (C-terminal) is anchored to the resin. Subsequent protected amino acids are activated and coupled to the deprotected N-terminus of the growing peptide chain. thieme-connect.de

Deprotection: The Nα-protecting group (e.g., Fmoc) is removed to allow for the next coupling reaction. thieme-connect.de

Cleavage: Once the full 24-amino acid sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). thieme-connect.de

Microwave-Assisted Synthesis Optimization

Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique to enhance the efficiency and quality of SPPS. creative-peptides.com By utilizing microwave energy, the reaction system can be heated rapidly and uniformly, which significantly accelerates both the amino acid coupling and deprotection steps. creative-peptides.combeilstein-journals.org

The primary advantages of applying microwave energy to the synthesis of peptides like tetracosactrin include:

Improved Purity: The rapid and controlled heating minimizes side reactions, leading to a higher purity of the crude peptide product. creative-peptides.com

Enhanced Coupling Efficiency: Microwaves can overcome challenges associated with "difficult sequences," where peptide chain aggregation can hinder further reactions. biotage.com This is particularly beneficial for synthesizing longer peptides like tetracosactrin. biotage.com

Sustainability: The efficiency of microwave-assisted synthesis often leads to reduced solvent consumption and waste generation, aligning with the principles of green chemistry. creative-peptides.comyoutube.com

The combination of microwave irradiation with SPPS allows for the synthesis of complex peptides with greater speed and purity than conventional methods alone. creative-peptides.com

Liquid-Phase Synthesis Approaches

While SPPS is dominant, liquid-phase peptide synthesis (LPPS) remains a viable, albeit more laborious, method for peptide production. In classical LPPS, all reactions are carried out in solution, and the product is isolated and purified after each step. cordenpharma.com This method can be time-consuming and challenging for longer peptides due to difficulties in purification and potential loss of material at each stage. google.comcordenpharma.com

Modern advancements have led to hybrid approaches that combine the benefits of both liquid- and solid-phase techniques. One such method is Tag-Assisted Peptide Synthesis (TAPS), which employs a soluble anchor molecule or "tag" that keeps the growing peptide in solution but allows for easier purification. cordenpharma.com Another approach involves using fluorene-derived anchor supports that allow the peptide to be synthesized in solution and then isolated by simple precipitation. researchgate.net These innovative liquid-phase methods aim to improve efficiency and scalability, offering alternatives to traditional SPPS for the large-scale manufacturing of peptides like tetracosactrin. cordenpharma.com

Impurity Profiling and Characterization

The synthesis of a complex peptide like tetracosactrin inevitably leads to the formation of various impurities. daicelpharmastandards.com Thorough impurity profiling is essential to ensure the safety and efficacy of the final drug product. researchgate.net Advanced analytical techniques such as liquid chromatography and capillary electrophoresis, often coupled with mass spectrometry (LC-MS and CE-MS), are employed for the detection, identification, and quantification of these impurities. researchgate.netnih.gov

Identification of N- and C-Terminally Truncated Peptides

Truncated peptides, also known as deletion sequences, are common process-related impurities in peptide synthesis. thieme-connect.de They arise from incomplete amino acid coupling or deprotection steps during the SPPS process. thieme-connect.de These impurities are missing one or more amino acid residues from either the N-terminus or the C-terminus of the target peptide sequence. researchgate.netnih.gov

In the analysis of tetracosactrin samples, various N- and C-terminally truncated peptides have been identified. nih.gov For example, peptides missing the N-terminal Serine (Ser) or the Ser-Tyr-Ser sequence have been detected. Similarly, C-terminal truncations, where the final Proline (Pro) or Val-Tyr-Pro sequence is absent, are also observed. The identification of these truncated sequences is typically achieved using high-resolution mass spectrometry, which can pinpoint the exact mass difference corresponding to the missing amino acid residue(s). researchgate.netnih.gov

Table 1: Examples of Truncated Peptide Impurities in Tetracosactrin

| Impurity Type | Description |

|---|---|

| N-Terminal Truncation | Peptides missing one or more amino acids from the beginning of the sequence (e.g., des-Ser¹-Tetracosactide). |

This table is interactive. Click on the headers to sort.

Detection of Residual Protecting Groups and Additional Amino Acid Insertions

Besides truncations, other significant impurities can be present in synthetic tetracosactrin. These include peptides that still carry protecting groups used during synthesis and peptides that have unintentionally incorporated extra amino acid residues. researchgate.netnih.gov

Residual Protecting Groups: Side chains of many amino acids (e.g., Lysine, Arginine, Serine) are protected with groups like Boc (tert-butyloxycarbonyl) or Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) during SPPS to prevent unwanted side reactions. google.com Incomplete removal of these groups during the final cleavage step results in impurities with higher molecular masses than the target peptide. researchgate.netnih.gov The transient Fmoc-protecting group can also remain attached to the N-terminus. researchgate.net

Additional Amino Acid Insertions: These impurities are characterized by a higher mass due to the incorporation of one or more extra amino acids into the desired peptide sequence. researchgate.net For instance, impurities corresponding to tetracosactrin with an additional YMS (Tyr-Met-Ser) or SYSM (Ser-Tyr-Ser-Met) sequence have been reported. researchgate.net

Capillary electrophoresis has proven particularly suitable for separating the smaller, truncated peptide fragments, while liquid chromatography is more efficient for separating the larger peptides that still contain protecting groups. researchgate.netnih.gov

Table 2: Common Process-Related Impurities in Tetracosactrin Synthesis

| Impurity Class | Specific Example | Analytical Detection Method |

|---|---|---|

| Additional Amino Acids | Tetracosactide + YMS | Mass Spectrometry (MS) |

| Residual Protecting Groups | Fmoc-Tetracosactide | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Truncated Peptides | des-Ser¹-Tetracosactide | Capillary Electrophoresis-Mass Spectrometry (CE-MS) |

This table is interactive. Click on the headers to sort.

Quantitative Estimation of Impurity Levels in Synthesized Samples

The quality and purity of synthesized tetracosactrin acetate (B1210297) are critical for its intended applications. The manufacturing process can introduce various impurities, including process-related and degradation products. lcms.czlcms.cz A semi-quantitative estimation of these impurities is a crucial step in the characterization of the final peptide product.

Analysis of different tetracosactrin samples has revealed that the number and type of impurities can vary between batches. nih.govresearchgate.net Common impurities identified include N- and C-terminally truncated peptides, which are missing parts of the amino acid sequence. lcms.czresearchgate.net Other observed impurities are peptides that still contain protecting groups from the synthesis process or have additional amino acids. nih.govresearchgate.net In some analyses of commercial preparations, the purity of tetracosactrin was estimated to be around 80% to 85%, with the remaining percentage consisting of these various peptide-related impurities. researchgate.net Liquid chromatography coupled with mass spectrometry is a primary tool used to detect and relatively quantify these impurities based on the total ion chromatogram (TIC). lcms.cz

| Impurity Type | Description | Typical Method of Detection |

|---|---|---|

| Truncated Peptides (N- or C-terminal) | Peptide fragments missing one or more amino acids from either end of the sequence. researchgate.net | LC-MS/MS, Capillary Electrophoresis |

| Peptides with Protecting Groups | Intermediate peptides from the synthesis process where protecting groups have not been removed. researchgate.net | LC-MS/MS |

| Peptides with Additional Amino Acids | Sequences containing extra amino acid residues not part of the target peptide. researchgate.net | LC-MS/MS |

| Oxidation/Deamidation Products | Degradation products formed during synthesis or storage. lcms.cz | LC-MS/MS |

Advanced Analytical Techniques for Purity and Identity Confirmation

A suite of advanced analytical techniques is employed to ensure the purity, identity, and quality of tetracosactrin acetate. These methods provide orthogonal approaches to characterize the peptide and its potential impurities comprehensively.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of tetracosactrin acetate. researchgate.net This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. LC-MS is adept at separating peptides with protecting groups or additional amino acids. nih.govresearchgate.net

The identity of impurities is confirmed through accurate mass determination and the analysis of fragment ion spectra generated by tandem mass spectrometry (MS/MS). nih.govresearchgate.netdb-thueringen.de This allows for the precise identification of various impurities, including those with lower or higher masses than the parent tetracosactrin peptide. nih.govresearchgate.net Modern LC-MS workflows enable both the detection and relative quantification of the active pharmaceutical ingredient (API) and its impurities, with the ability to perform both targeted and untargeted analysis. lcms.cz

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a valuable orthogonal method to HPLC. researchgate.net CE separates ionic species based on their size and charge as they move through a capillary under the influence of a high-voltage electric field. missouri.edu For the analysis of tetracosactrin, CE has demonstrated a higher suitability for the separation of smaller peptide fragments compared to liquid chromatography. nih.govresearchgate.net This makes it particularly effective for identifying and separating truncated peptides. researchgate.net The coupling of CE with mass spectrometry (CE-MS) provides a powerful tool for the detailed characterization of peptide pharmaceuticals and can reveal impurity profiles that may not be apparent with LC-MS alone. researchgate.netdb-thueringen.de

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the integrity of the tetracosactrin peptide and quantifying its acetate counterion. researchgate.netfishersci.com Since most pharmaceutical peptides are supplied as acetate salts, the relative amount of acetate to peptide is a critical quality attribute required by regulatory agencies. researchgate.net

Traditional reversed-phase (e.g., C18) columns can present challenges for the simultaneous analysis of the peptide and acetate, as conditions that retain the highly polar acetate ion can lead to excessively long retention times for the peptide. fishersci.comchromatographyonline.com To overcome this, methods using mixed-mode weak anion-exchange columns have been developed. fishersci.com These columns allow for the retention and quantification of acetate while also providing good separation of the peptide and related impurities in a single analytical run, thereby improving efficiency. fishersci.com The accuracy of such methods can be confirmed by comparing the results to traditional compendial HPLC methods and through spike-recovery experiments. researchgate.net

| Analytical Technique | Primary Application for Tetracosactrin Acetate | Key Advantages |

|---|---|---|

| LC-MS/MS | Identification and quantification of the main peptide and impurities (especially larger ones). nih.govresearchgate.net | High sensitivity and specificity; provides molecular weight and structural information. nih.gov |

| Capillary Electrophoresis (CE) | Separation of smaller peptide fragments and truncated sequences. nih.govresearchgate.net | High separation efficiency; orthogonal selectivity to HPLC. researchgate.netdb-thueringen.de |

| HPLC (Mixed-Mode) | Simultaneous quantification of acetate content and assessment of peptide integrity. fishersci.com | Improved efficiency by analyzing peptide and counterion in a single run. fishersci.com |

Method Validation for Robust Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jddtonline.inforesearchgate.net It is a critical requirement for ensuring the quality, reliability, and consistency of analytical data in pharmaceutical research and quality control. jddtonline.info Key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection and quantification. jddtonline.infowjarr.com

For analytical methods developed for tetracosactrin acetate, establishing linearity, detection limit (LOD), and quantification limit (LOQ) is essential for ensuring reliable performance.

Linearity : This parameter demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. researchgate.netwjarr.com It is typically evaluated by analyzing a minimum of five concentrations and assessing the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve. wjarr.com For a validated LC-MS/MS method for acetate quantification, linearity was demonstrated for acetate concentrations between 0.4 and 25 μg/mL, achieving a coefficient of determination (r²) of 0.9999. researchgate.net Acceptance criteria for linearity often require a correlation coefficient of ≥ 0.999. demarcheiso17025.com

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. jddtonline.inforesearchgate.net It can be determined based on the signal-to-noise ratio, which is commonly accepted at 3:1. wjarr.com

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. jddtonline.inforesearchgate.net A typical signal-to-noise ratio for establishing the LOQ is 10:1. wjarr.com

For a specific LC-MS/MS method developed for quantifying the acetate content in peptide preparations, the LOD and LOQ were established and are presented in the table below. researchgate.net

| Validation Parameter | Definition | Example Value (Acetate by LC-MS/MS) researchgate.net |

|---|---|---|

| Linearity (Range) | The range over which the method provides results proportional to analyte concentration. wjarr.com | 0.4 - 25 μg/mL |

| Linearity (r²) | The coefficient of determination for the calibration curve. researchgate.net | 0.9999 |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. jddtonline.info | 0.06 μg/mL |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be reliably quantified with acceptable precision. jddtonline.info | 0.18 μg/mL |

Assessment of Accuracy, Precision, and Selectivity

The validation of an analytical method is a process that confirms its suitability for a specific intended use. researchgate.netibacon.com For tetracosactrin acetate, this involves demonstrating the method's accuracy, precision, and selectivity, ensuring that measurements are reliable and correctly reflect the true concentration of the analyte.

Table 1: Accuracy of Analytical Methods for Tetracosactrin Acetate

| Analytical Method | Matrix | Parameter Measured | Reported Accuracy |

| LC-MS/MS | Pharmaceutical Peptide | Acetate Content (Spike Recovery) | 101% - 102% |

| LC-MS/MS | Pharmaceutical Peptide | Acetate Content (% Relative Error) | < 5% |

| LC-MS/MS | Dried Blood Spots | Tetracosactrin (Overall Recovery) | 27.6% |

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). An LC-MS/MS method for tetracosactrin in DBS reported intra-day imprecision between 8.1% and 17.9%, and inter-day imprecision ranging from 12.9% to 20.5%. nih.govsigmaaldrich.com For the analysis of acetate content, the amounts determined by a novel LC-MS/MS method and a standard reversed-phase HPLC method were in agreement, with an RSD of less than 2%. researchgate.netnih.gov

Table 2: Precision of Analytical Methods for Tetracosactrin Acetate

| Analytical Method | Matrix | Precision Type | Reported Imprecision (RSD) |

| LC-MS/MS | Dried Blood Spots | Intra-day | 8.1% - 17.9% |

| LC-MS/MS | Dried Blood Spots | Inter-day | 12.9% - 20.5% |

| LC-MS/MS vs. HPLC | Pharmaceutical Peptide | Method Comparison | < 2% |

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample matrix. gavinpublishers.comnih.gov In the analysis of tetracosactrin, it is crucial to distinguish the active compound from impurities such as N- and C-terminally truncated peptides or peptides still containing protecting groups from the synthesis process. nih.gov Analytical techniques like liquid chromatography and capillary electrophoresis coupled with mass spectrometry offer high selectivity. nih.gov Studies have shown that capillary electrophoresis is particularly suitable for separating smaller peptide fragments, while liquid chromatography is more efficient for separating larger peptides, such as those with residual protecting groups. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which is a hallmark of the analyte, thereby minimizing interference from matrix components. lcms.cz

Analysis of Analyte Stability in Research Matrices (e.g., Dried Blood Spots)

The stability of an analyte in a given biological matrix is a critical parameter, as it ensures that the measured concentration reflects the concentration at the time of sampling. Tetracosactrin is known to be highly susceptible to degradation in conventional matrices like urine and plasma, where rapid enzymatic breakdown occurs. taylorandfrancis.comnih.gov This instability necessitates immediate freezing of such samples after collection to prevent analyte loss. taylorandfrancis.com

Dried blood spot (DBS) sampling has emerged as a valuable alternative matrix that offers significant advantages for analyte stability. nih.govwada-ama.org DBS involves spotting a small volume of whole blood onto a filter card, which is then dried. The drying process is thought to reduce enzymatic activity, thereby enhancing the stability of liable compounds. wada-ama.org

Research has demonstrated the superior stability of tetracosactrin in DBS compared to traditional matrices. A key study found that tetracosactrin was stable in DBS for at least 10 days when stored at room temperature. taylorandfrancis.comnih.govsigmaaldrich.com This presents a major logistical benefit, particularly in settings like sports doping control, as it simplifies sample collection, transportation, and storage without the need for a constant cold chain. nih.gov The demonstrated stability in DBS allows for more flexible handling and reduces the risk of obtaining artificially low concentration readings due to degradation. wada-ama.org

Table 3: Stability of Tetracosactrin in Different Matrices

| Matrix | Storage Condition | Reported Stability |

| Dried Blood Spots (DBS) | Room Temperature | Stable for at least 10 days |

| Plasma / Urine | Room Temperature | Rapid degradation |

| Plasma / Urine | Frozen | Stabilized (Immediate freezing required) |

Comparative Academic Investigations

Mechanistic Comparisons with Endogenous Adrenocorticotropic Hormone (ACTH)

Tetracosactide, also known as cosyntropin, is a synthetic polypeptide that consists of the first 24 amino acids of the naturally occurring adrenocorticotropic hormone (ACTH). bachem.comdrugbank.com This N-terminal sequence is common to all species and contains the full biological activity of the 39-amino acid endogenous hormone. drugbank.comhres.ca The primary mechanism of both tetracosactide and endogenous ACTH involves stimulating the adrenal cortex to produce and release corticosteroids, mineralocorticoids, and, to a lesser extent, androgens. bachem.comnih.gov

The process is initiated when the hormone binds to the melanocortin-2 receptor (MC2R) on the surface of adrenocortical cells. bachem.com This binding activates a signal transduction cascade involving adenylate cyclase, leading to a rise in intracellular cyclic AMP (cAMP). bachem.com The increase in cAMP subsequently activates protein kinase A, which promotes the synthesis of adrenal steroids, predominantly cortisol, from cholesterol. bachem.comdrugbank.com Studies have established that 0.25 mg of tetracosactide stimulates the adrenal cortex to the same maximal extent as 25 units of natural ACTH. drugbank.com

While their primary adrenal-stimulating mechanism is identical, a key difference lies in their molecular structure, which has implications for immunogenicity. Endogenous ACTH's full 39-amino acid chain includes a C-terminal segment (amino acids 25-39) that varies between species and is responsible for most of its antigenic activity. drugbank.comhres.ca By consisting of only the conserved N-terminal 24-amino acid sequence, tetracosactide exhibits significantly less immunogenic activity. drugbank.com

Beyond the adrenal cortex, both molecules can interact with other melanocortin receptors (MC1R, MC3R, MC4R, MC5R), though ACTH is the only member of the melanocortin family that binds to MC2R. researchgate.netbiorxiv.org These extra-adrenal interactions are responsible for effects such as increased melanotropic (skin-darkening) activity. drugbank.com However, tetracosactide also demonstrates anti-inflammatory effects through these other melanocortin receptors, which are found on immune cells like lymphocytes and macrophages, resulting in decreased cytokine production. nih.gov

| Feature | Tetracosactide Acetate (B1210297) | Endogenous ACTH |

|---|---|---|

| Structure | Synthetic polypeptide; first 24 amino acids of ACTH. drugbank.com | Natural polypeptide; 39 amino acids. hres.cataylorandfrancis.com |

| Primary Receptor | Melanocortin-2 Receptor (MC2R) in the adrenal cortex. bachem.com | Melanocortin-2 Receptor (MC2R) in the adrenal cortex. frontiersin.org |

| Mechanism of Action | Binds to MC2R, increases cAMP, stimulates corticosteroid synthesis. bachem.com | Binds to MC2R, increases cAMP, stimulates corticosteroid synthesis. bachem.com |

| Biological Potency | Considered equivalent to natural ACTH for adrenal stimulation. drugbank.com | The natural ligand for the ACTH receptor. researchgate.net |

| Immunogenicity | Lower; lacks the primary antigenic C-terminal sequence (amino acids 25-39). drugbank.com | Higher; the C-terminal sequence is the most antigenic part of the molecule. hres.ca |

| Extra-Adrenal Effects | Exhibits melanotropic and lipolytic activity; direct anti-inflammatory effects via other melanocortin receptors. drugbank.comnih.gov | Exhibits melanotropic and lipolytic activity. drugbank.comhres.ca |

Differential Effects and Similarities with Exogenous Glucocorticoids in Experimental Models

While tetracosactide's primary therapeutic action is mediated by the stimulation of endogenous glucocorticoid production, experimental studies reveal that its effects are not entirely interchangeable with the direct administration of exogenous glucocorticoids like methylprednisolone (B1676475) or dexamethasone (B1670325). nih.govbiorxiv.org Tetracosactide possesses distinct, adrenal-independent anti-inflammatory, antioxidant, and neurotrophic activities. nih.govnih.gov

A key area of investigation has been in models of neuronal injury. In a study on ischemia-reperfusion (I/R) injury in the rabbit spinal cord, tetracosactide was compared directly with the glucocorticoid methylprednisolone. nih.gov Both treatments were effective in providing neuroprotection, but they exhibited some differential effects on biochemical markers of injury. nih.gov After I/R injury, tissue levels of myeloperoxidase (MPO), an indicator of neutrophil infiltration, and malondialdehyde (MDA), a marker of lipid peroxidation, were significantly increased. nih.govtermedia.pl Both tetracosactide and methylprednisolone administration significantly reduced these levels. nih.gov Notably, the tetracosactide group showed a statistically significant greater decline in MPO levels compared to the methylprednisolone group, suggesting a more potent effect on reducing neutrophil activity. termedia.pl

The study also measured markers of antioxidant defense and apoptosis. Levels of catalase (CAT), an antioxidant enzyme, were depleted following I/R injury. nih.gov Both treatments successfully increased CAT levels, with no significant difference between the two groups. nih.govtermedia.pl Similarly, xanthine (B1682287) oxidase (XO) and caspase-3 activity, which are involved in reactive oxygen species production and apoptosis, respectively, were elevated after ischemia. nih.gov Both tetracosactide and methylprednisolone significantly diminished these markers to a similar extent. nih.govtermedia.pl These findings indicate that while both agents have potent antioxidant and anti-apoptotic effects, tetracosactide may have superior anti-inflammatory properties in this specific model. nih.govtermedia.pl

Further research supports the concept that ACTH-based therapies are not simply a substitute for corticosteroids. Studies have shown that dexamethasone treatment failed to replicate some of the positive behavioral effects seen with ACTH treatment in certain neurological models, suggesting that ACTH acts through additional pathways beyond stimulating corticosteroid release. biorxiv.org

| Biochemical Marker | Effect of Ischemia-Reperfusion Injury | Effect of Tetracosactide Treatment | Effect of Methylprednisolone Treatment | Comparative Efficacy |

|---|---|---|---|---|

| Myeloperoxidase (MPO) | Increased. nih.gov | Significantly Decreased. nih.gov | Significantly Decreased. nih.gov | Tetracosactide showed a greater reduction than Methylprednisolone. termedia.pl |

| Malondialdehyde (MDA) | Increased. nih.gov | Significantly Decreased. nih.gov | Significantly Decreased. nih.gov | No significant difference reported. nih.gov |

| Catalase (CAT) | Decreased. nih.gov | Significantly Increased. nih.gov | Significantly Increased. nih.gov | No significant difference. termedia.pl |

| Xanthine Oxidase (XO) | Increased. nih.gov | Significantly Decreased. nih.gov | Significantly Decreased. nih.gov | No significant difference. termedia.pl |

| Caspase-3 Activity | Increased. nih.gov | Significantly Decreased. nih.gov | Significantly Decreased. nih.gov | No significant difference reported. nih.gov |

Future Research Trajectories and Methodological Innovations for Tetracosactrin Acetate

Elucidation of Adrenal-Independent Mechanisms of Action

While the primary recognized action of tetracosactrin is the stimulation of the adrenal cortex, emerging evidence suggests that it possesses significant biological activities that are independent of steroid production. nih.gov Future research must focus on delineating these mechanisms to potentially unlock new therapeutic applications.

Key areas of investigation include its direct anti-inflammatory and immunomodulatory effects. Studies have indicated that ACTH and its analogues can modulate inflammatory responses by altering cytokine production. nih.gov For instance, tetracosactrin has been associated with a reduction in pro-inflammatory cytokines such as interleukin-1α, interleukin-1β, interleukin-6, and tumor necrosis factor-α, alongside an increase in anti-inflammatory interleukins. nih.gov The precise cellular and molecular pathways through which tetracosactrin exerts these effects, independent of glucocorticoid release, remain to be fully elucidated.

Furthermore, tetracosactrin has demonstrated antioxidant properties by inhibiting the overproduction of reactive oxygen species (ROS) in tissues under hypoxic conditions. nih.gov The underlying mechanism for this antioxidant effect is not yet clear and warrants further investigation. nih.gov Additionally, the neurotrophic effects of ACTH analogues, which may promote recovery from nervous system damage, represent another promising avenue of adrenal-independent research. nih.gov

Table 1: Investigated Adrenal-Independent Effects of Tetracosactrin Acetate (B1210297)

| Effect | Observed Outcome | Putative Mechanism |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines (IL-1α, IL-1β, IL-6, TNF-α) and increase in anti-inflammatory cytokines (IL-8, IL-10). nih.gov | Direct interaction with immune cells via melanocortin receptors. |

| Antioxidant | Inhibition of reactive oxygen species (ROS) overproduction in hypoxic conditions. nih.gov | Not fully elucidated; not a direct radical scavenging activity. nih.gov |

| Neurotrophic | Enhancement of recovery from central and peripheral nervous system damage. nih.gov | Regulation of trophic processes in synaptic plasticity. nih.gov |

Exploration of Novel Melanocortin Receptor Interactions and Downstream Pathways